(5E)-5-[[5-(2,5-dichlorophenyl)-2-furyl]methylene]-2-thioxo-thiazolidin-4-one
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Overview
Description
5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone ring fused with a furan ring and substituted with a dichlorophenyl group
Preparation Methods
The synthesis of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of 2,5-dichlorobenzaldehyde with 2-furylmethylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated and refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with cellular targets, leading to the inhibition of specific enzymes or receptors. The dichlorophenyl group enhances its binding affinity to these targets, while the thiazolidinone ring plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar compounds include:
2,5-Dichlorophenylfurfural: Shares the dichlorophenyl and furan moieties but lacks the thiazolidinone ring.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C14H7Cl2NO2S2 |
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Molecular Weight |
356.2 g/mol |
IUPAC Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(18)17-14(20)21-12/h1-6H,(H,17,18,20)/b12-6+ |
InChI Key |
PQCBMLVRDBJEMS-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Origin of Product |
United States |
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